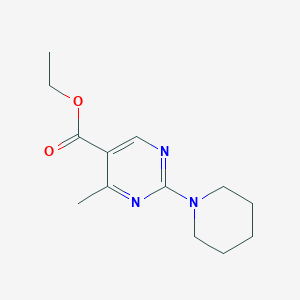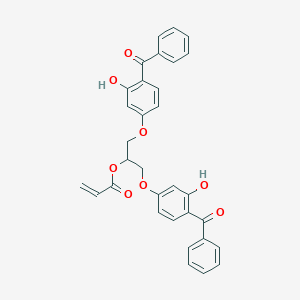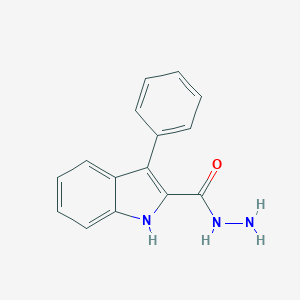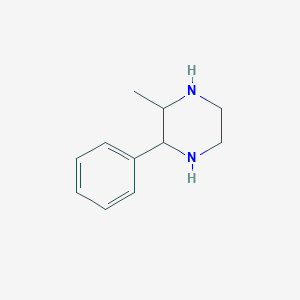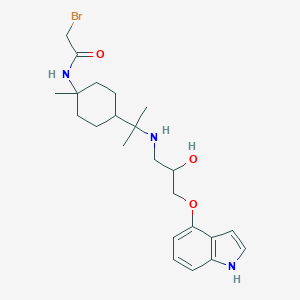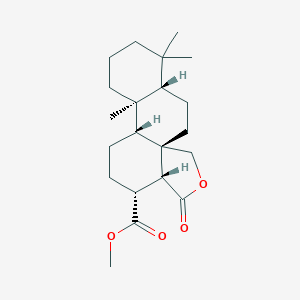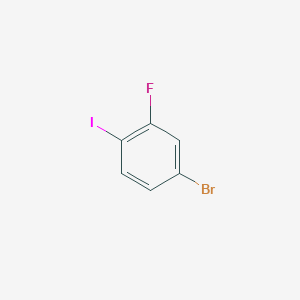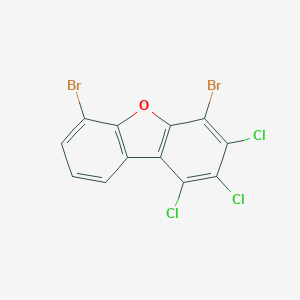
4,6-Dibromo-1,2,3-trichlorodibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dibromo-1,2,3-trichlorodibenzofuran (DB-67) is a synthetic chemical compound that has been widely studied for its potential applications in scientific research. DB-67 is a halogenated dibenzofuran compound that has been found to exhibit a range of biochemical and physiological effects in laboratory experiments.
Mécanisme D'action
The mechanism of action of 4,6-Dibromo-1,2,3-trichlorodibenzofuran is not fully understood, but it is believed to involve the disruption of cellular processes through the inhibition of protein synthesis. 4,6-Dibromo-1,2,3-trichlorodibenzofuran has been found to bind to ribosomes, which are responsible for the synthesis of proteins in cells. This binding prevents the ribosomes from functioning properly, leading to the inhibition of protein synthesis and ultimately cell death.
Effets Biochimiques Et Physiologiques
4,6-Dibromo-1,2,3-trichlorodibenzofuran has been found to exhibit a range of biochemical and physiological effects in laboratory experiments. In vitro studies have shown that 4,6-Dibromo-1,2,3-trichlorodibenzofuran is toxic to a variety of cell types, including cancer cells and normal cells. 4,6-Dibromo-1,2,3-trichlorodibenzofuran has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4,6-Dibromo-1,2,3-trichlorodibenzofuran has been found to inhibit the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,6-Dibromo-1,2,3-trichlorodibenzofuran in laboratory experiments is its high potency and selectivity for cancer cells. However, 4,6-Dibromo-1,2,3-trichlorodibenzofuran can also be toxic to normal cells, which can limit its potential as a therapeutic agent. In addition, the synthesis of 4,6-Dibromo-1,2,3-trichlorodibenzofuran can be challenging and time-consuming, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 4,6-Dibromo-1,2,3-trichlorodibenzofuran. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new therapeutic targets for 4,6-Dibromo-1,2,3-trichlorodibenzofuran, which could lead to the development of more effective treatments for cancer and other diseases. Finally, further studies are needed to better understand the mechanism of action of 4,6-Dibromo-1,2,3-trichlorodibenzofuran and its potential effects on human health and the environment.
Méthodes De Synthèse
The synthesis of 4,6-Dibromo-1,2,3-trichlorodibenzofuran involves the reaction of 4,6-dibromo-1,2,3-trichlorobenzene with sodium hydroxide and copper powder. The reaction proceeds through a series of intermediate steps, resulting in the formation of 4,6-Dibromo-1,2,3-trichlorodibenzofuran as the final product. The purity of the synthesized compound can be verified using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
4,6-Dibromo-1,2,3-trichlorodibenzofuran has been used in a variety of scientific research applications, including studies of its potential as an environmental pollutant, its toxicity to aquatic organisms, and its effects on human health. 4,6-Dibromo-1,2,3-trichlorodibenzofuran has also been studied for its potential as a therapeutic agent in the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
107227-53-2 |
|---|---|
Nom du produit |
4,6-Dibromo-1,2,3-trichlorodibenzofuran |
Formule moléculaire |
C12H3Br2Cl3O |
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
4,6-dibromo-1,2,3-trichlorodibenzofuran |
InChI |
InChI=1S/C12H3Br2Cl3O/c13-5-3-1-2-4-6-8(15)10(17)9(16)7(14)12(6)18-11(4)5/h1-3H |
Clé InChI |
XFMGORLTEPFRGL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Cl)Cl)Cl |
SMILES canonique |
C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Cl)Cl)Cl |
Synonymes |
DIBROMO-TRICHLORODIBENZOFURAN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)
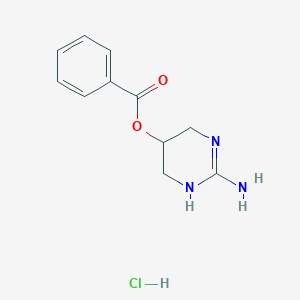
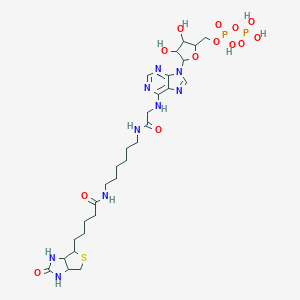
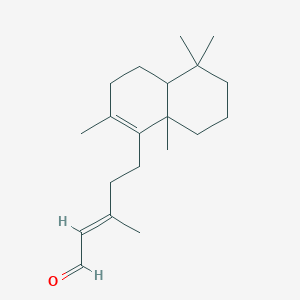
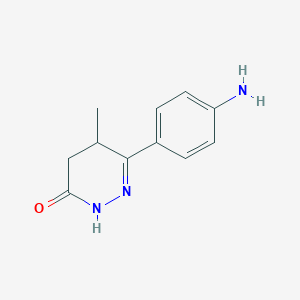
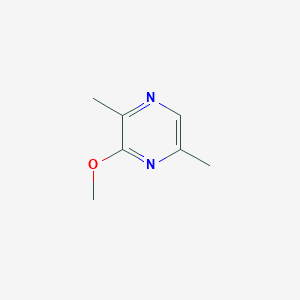
![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)
